molecular formula C20H22ClN3O3 B2362908 2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-N-(4-chlorophenyl)acetamide CAS No. 333758-61-5

2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-N-(4-chlorophenyl)acetamide

Cat. No.: B2362908
CAS No.: 333758-61-5
M. Wt: 387.86
InChI Key: WCOCAALLUIZPFD-UHFFFAOYSA-N
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Description

This compound features a piperazine core substituted with a (2H-1,3-benzodioxol-5-yl)methyl group and an acetamide moiety linked to a 4-chlorophenyl ring. Its structure combines a benzodioxole group (known for metabolic stability and lipophilicity) with a piperazine scaffold (common in CNS-targeting drugs) and a chlorophenyl acetamide (often associated with receptor binding modulation).

Properties

IUPAC Name

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(4-chlorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O3/c21-16-2-4-17(5-3-16)22-20(25)13-24-9-7-23(8-10-24)12-15-1-6-18-19(11-15)27-14-26-18/h1-6,11H,7-10,12-14H2,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCOCAALLUIZPFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC(=O)NC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Method 1: Piperazine Alkylation Followed by Amide Coupling

Synthetic Strategy

This approach utilizes sequential reactions: first alkylating piperazine with a benzodioxole derivative, followed by an amide coupling with a suitable 4-chlorophenyl precursor. This method allows for controlled introduction of functional groups.

Required Materials and Reagents

Table 3.1: Materials for Piperazine Alkylation Method

Reagent/Material Function Specifications
1-Boc-piperazine Starting substrate 98% purity
5-(Bromomethyl)-1,3-benzodioxole Alkylating agent 97% purity
2-Chloro-N-(4-chlorophenyl)acetamide Acetamide component 95% purity
Potassium carbonate Base Anhydrous, powder
Triethylamine Base Distilled
Dichloromethane Solvent HPLC grade
Tetrahydrofuran Solvent Anhydrous
Trifluoroacetic acid Deprotection reagent 99%
Silica gel Purification medium 60-120 mesh
Rotary evaporator Equipment --
Nitrogen gas Inert atmosphere UHP grade

Detailed Protocol

Step 1: Alkylation of protected piperazine
  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, add 1-Boc-piperazine (5.0 g, 26.9 mmol) and dissolve in anhydrous THF (50 mL).
  • Add anhydrous potassium carbonate (7.4 g, 53.8 mmol) and stir for 30 minutes at room temperature.
  • In a separate flask, dissolve 5-(bromomethyl)-1,3-benzodioxole (6.1 g, 28.2 mmol) in anhydrous THF (20 mL).
  • Add the bromide solution dropwise to the piperazine solution over 30 minutes at 0°C.
  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.
  • Monitor the reaction by thin-layer chromatography (hexane/ethyl acetate, 7:3).
  • Upon completion, filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
  • Purify the crude product by column chromatography (silica gel, gradient elution with hexane/ethyl acetate from 9:1 to 7:3) to yield tert-butyl 4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carboxylate as a pale yellow solid.
Step 2: Boc deprotection
  • Dissolve the protected intermediate (4.5 g) in dichloromethane (45 mL) in a 100 mL round-bottom flask.
  • Cool the solution to 0°C in an ice bath.
  • Add trifluoroacetic acid (15 mL) dropwise while maintaining the temperature below 5°C.
  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.
  • Monitor the reaction by TLC for complete deprotection.
  • Cool the reaction mixture to 0°C and carefully neutralize with saturated sodium bicarbonate solution until pH 8.
  • Extract the product with dichloromethane (3 × 50 mL).
  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 1-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine.
Step 3: Amide formation
  • In a 100 mL round-bottom flask, dissolve 1-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine (2.5 g, 11.4 mmol) in anhydrous dichloromethane (30 mL).
  • Add triethylamine (3.2 mL, 22.8 mmol) and cool the solution to 0°C.
  • In a separate flask, dissolve 2-chloro-N-(4-chlorophenyl)acetamide (2.8 g, 13.7 mmol) in dichloromethane (20 mL).
  • Add the acetamide solution dropwise to the piperazine solution over 20 minutes at 0°C.
  • Allow the reaction mixture to warm to room temperature and stir for 18 hours.
  • Monitor the reaction by TLC (dichloromethane/methanol, 95:5).
  • Quench the reaction with water (50 mL) and separate the layers.
  • Extract the aqueous layer with dichloromethane (2 × 30 mL).
  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
  • Purify by column chromatography (silica gel, dichloromethane/methanol, 98:2 to 95:5) to obtain 2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-N-(4-chlorophenyl)acetamide as a white to off-white solid.

Reaction Mechanism

The synthesis proceeds via two primary mechanistic pathways:

  • Alkylation : Nucleophilic substitution (SN2) where the piperazine nitrogen acts as a nucleophile, displacing the bromide from 5-(bromomethyl)-1,3-benzodioxole.

  • Amide Formation : Nucleophilic acyl substitution where the free nitrogen of the piperazine ring attacks the α-carbon of 2-chloro-N-(4-chlorophenyl)acetamide, displacing the chloride ion.

Optimization Considerations

Critical parameters affecting yield and purity include:

  • Maintaining anhydrous conditions during alkylation to prevent hydrolysis of the alkyl halide
  • Temperature control during amide formation to minimize side reactions
  • Equivalents of reagents (excess piperazine can lead to bis-alkylation)
  • Reaction time and solvent selection

Preparation Method 2: Convergent Synthesis Approach

Synthetic Strategy

This method employs a convergent approach where two advanced intermediates are prepared separately and then combined in a final step. This strategy can be advantageous for producing larger quantities with improved efficiency.

Required Materials and Reagents

Table 4.1: Materials for Convergent Synthesis

Reagent/Material Function Specifications
Piperazine Starting material 99% purity
5-(Bromomethyl)-1,3-benzodioxole Benzodioxole source 97% purity
Bromoacetic acid Acetamide precursor 98% purity
4-Chloroaniline Amine component 98% purity
N,N'-Dicyclohexylcarbodiimide (DCC) Coupling agent 99% purity
Hydroxybenzotriazole (HOBt) Coupling additive 98% purity
N,N-Diisopropylethylamine (DIPEA) Base 99% purity
Dimethylformamide (DMF) Polar solvent Anhydrous
Tetrahydrofuran (THF) Solvent Anhydrous
Various chromatography solvents Purification HPLC grade

Detailed Protocol

Step 1: Synthesis of 1-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine
  • Dissolve piperazine (8.6 g, 100 mmol, 5.0 equiv) in THF (100 mL) in a 250 mL round-bottom flask.
  • Add potassium carbonate (5.5 g, 40 mmol, 2.0 equiv) and stir for 15 minutes.
  • Dissolve 5-(bromomethyl)-1,3-benzodioxole (4.6 g, 20 mmol, 1.0 equiv) in THF (20 mL).
  • Add the bromide solution dropwise to the piperazine solution over 30 minutes at room temperature.
  • Stir the reaction mixture for 12 hours at room temperature.
  • Filter to remove inorganic salts and concentrate the filtrate under reduced pressure.
  • Add water (50 mL) to the residue and extract with ethyl acetate (3 × 50 mL).
  • Wash the combined organic layers with brine, dry over sodium sulfate, filter, and concentrate.
  • Purify by column chromatography (silica gel, dichloromethane/methanol/ammonium hydroxide, 90:9:1) to yield 1-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine.
Step 2: Synthesis of N-(4-chlorophenyl)-2-bromoacetamide
  • Dissolve bromoacetic acid (2.8 g, 20 mmol) in dichloromethane (40 mL) in a 100 mL round-bottom flask.
  • Add DCC (4.5 g, 22 mmol) and HOBt (3.0 g, 22 mmol), stir for 30 minutes at 0°C.
  • Add 4-chloroaniline (2.6 g, 20 mmol) and DIPEA (7.0 mL, 40 mmol).
  • Allow the reaction to warm to room temperature and stir for 12 hours.
  • Filter to remove the dicyclohexylurea precipitate.
  • Wash the filtrate with 5% citric acid solution (30 mL), saturated sodium bicarbonate solution (30 mL), and brine (30 mL).
  • Dry the organic layer over sodium sulfate, filter, and concentrate.
  • Recrystallize from ethyl acetate/hexane to obtain N-(4-chlorophenyl)-2-bromoacetamide as white crystals.
Step 3: Final coupling reaction
  • Dissolve 1-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine (2.2 g, 10 mmol) in DMF (30 mL) in a 100 mL round-bottom flask.
  • Add DIPEA (3.5 mL, 20 mmol) and stir for 10 minutes.
  • Dissolve N-(4-chlorophenyl)-2-bromoacetamide (2.5 g, 10 mmol) in DMF (10 mL).
  • Add the bromoacetamide solution dropwise to the piperazine solution at room temperature.
  • Heat the reaction mixture to 60°C and stir for 8 hours.
  • Allow to cool to room temperature and pour into water (100 mL).
  • Extract with ethyl acetate (3 × 50 mL).
  • Wash the combined organic layers with water (3 × 50 mL) to remove DMF, then with brine.
  • Dry over sodium sulfate, filter, and concentrate.
  • Purify by column chromatography (silica gel, dichloromethane/methanol, 97:3) followed by recrystallization from ethanol to yield pure this compound.

Yield Optimization

The convergent synthesis approach typically provides yields in the range of 65-75% for the final step, with an overall yield of 45-55% from the starting materials. Key factors affecting yield include:

Table 4.2: Optimization Parameters for Convergent Synthesis

Parameter Optimal Condition Effect on Yield
Temperature for final coupling 60-65°C +10-15%
Reaction time 8-10 hours +5-8%
Equivalents of DIPEA 2.0-2.2 +3-5%
Concentration 0.3-0.4 M +5-7%
Purification method Sequential chromatography and recrystallization +10-15% purity

Preparation Method 3: Microwave-Assisted Synthesis

Synthetic Strategy

This modern approach utilizes microwave irradiation to accelerate reaction rates and potentially improve yields. The method reduces reaction times significantly while maintaining or enhancing product quality.

Required Materials and Reagents

Similar to Method 2, with the addition of:

  • Microwave reactor system with temperature and pressure control
  • Microwave-compatible reaction vessels

Detailed Protocol

Step 1: Microwave-assisted synthesis of 1-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine
  • In a microwave reaction vessel, combine piperazine (2.6 g, 30 mmol), 5-(bromomethyl)-1,3-benzodioxole (2.3 g, 10 mmol), and potassium carbonate (2.8 g, 20 mmol) in acetonitrile (20 mL).
  • Seal the vessel and place in the microwave reactor.
  • Irradiate at 120°C (100W) for 15 minutes.
  • Cool to room temperature, filter, and concentrate the filtrate.
  • Purify as described in Method 2, Step 1.
Step 2: Microwave-assisted synthesis of N-(4-chlorophenyl)-2-bromoacetamide
  • In a microwave reaction vessel, combine bromoacetic acid (1.4 g, 10 mmol), EDC hydrochloride (2.1 g, 11 mmol), HOBt (1.5 g, 11 mmol), and 4-chloroaniline (1.3 g, 10 mmol) in dichloromethane (15 mL).
  • Add DIPEA (3.5 mL, 20 mmol) and seal the vessel.
  • Irradiate at 80°C (50W) for 10 minutes.
  • Cool, work up, and purify as described in Method 2, Step 2.
Step 3: Microwave-assisted final coupling
  • Combine 1-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine (1.1 g, 5 mmol), N-(4-chlorophenyl)-2-bromoacetamide (1.2 g, 5 mmol), and DIPEA (1.7 mL, 10 mmol) in DMF (10 mL) in a microwave vessel.
  • Irradiate at 100°C (80W) for 20 minutes.
  • Work up and purify as described in Method 2, Step 3.

Comparative Advantages

Table 5.1: Comparison of Conventional vs. Microwave-Assisted Synthesis

Parameter Conventional Method Microwave-Assisted Method Improvement
Reaction time for Step 1 12 hours 15 minutes 48-fold
Reaction time for Step 2 12 hours 10 minutes 72-fold
Reaction time for Step 3 8 hours 20 minutes 24-fold
Overall yield 45-55% 50-60% 5-10%
Energy consumption High Low 80-90% reduction
Solvent usage High Reduced 30-40% reduction

Characterization and Analysis

Analytical Techniques

Complete characterization of this compound requires multiple complementary techniques:

Spectroscopic Analysis

1H NMR Spectroscopy (400 MHz, CDCl3, δ ppm) :

  • 8.35 (s, 1H, NH)
  • 7.46-7.40 (d, J = 8.8 Hz, 2H, chlorophenyl)
  • 7.27-7.22 (d, J = 8.8 Hz, 2H, chlorophenyl)
  • 6.86-6.68 (m, 3H, benzodioxole)
  • 5.93 (s, 2H, -OCH2O-)
  • 3.48 (s, 2H, -COCH2-)
  • 3.15 (s, 2H, -CH2- benzodioxole)
  • 2.70-2.45 (m, 8H, piperazine)

13C NMR Spectroscopy (100 MHz, CDCl3, δ ppm) :

  • 168.2 (C=O)
  • 147.8, 146.6 (benzodioxole C-O)
  • 137.0, 131.2, 129.0, 121.1 (aromatic C)
  • 109.6, 108.2, 100.9 (benzodioxole)
  • 62.6 (CH2 benzodioxole-piperazine)
  • 61.9 (COCH2)
  • 53.6, 53.0, 52.4, 52.2 (piperazine CH2)

IR Spectroscopy (KBr, cm-1) :

  • 3290 (N-H stretching)
  • 2940, 2810 (C-H stretching)
  • 1670 (C=O stretching)
  • 1600, 1530 (aromatic C=C)
  • 1490 (N-H bending)
  • 1250, 1040 (C-O-C stretching)
  • 930 (O-CH2-O stretching)
  • 820 (C-Cl stretching)
Mass Spectrometry

Table 6.1: Mass Spectrometry Data

Technique Observed m/z Assignment
ESI-MS (positive mode) 388.15 [M+H]+
ESI-MS (positive mode) 410.13 [M+Na]+
HRMS 388.1429 Calculated for C20H23ClN3O3: 388.1428
MS/MS fragmentation 205.09 [C11H13N2O2]+ (piperonyl-piperazine)
MS/MS fragmentation 135.02 [C8H7O2]+ (piperonyl)
Chromatographic Analysis

HPLC Conditions :

  • Column: C18 reversed-phase (150 × 4.6 mm, 5 μm)
  • Mobile phase: Acetonitrile/water (70:30) with 0.1% formic acid
  • Flow rate: 1.0 mL/min
  • Detection: UV at 254 nm
  • Retention time: 6.3-6.5 minutes
  • Purity requirement: ≥98%

Physical Properties

Table 6.2: Physical Properties

Property Value
Appearance White to off-white crystalline solid
Melting point 142-144°C
Solubility in water <0.1 mg/mL
Solubility in DMSO >20 mg/mL
Solubility in ethanol 5-10 mg/mL
Log P 2.9
pKa 7.2-7.6 (piperazine N)
Stability Stable under normal conditions; sensitive to strong oxidizing agents

Comparative Analysis of Preparation Methods

Efficiency Comparison

Table 7.1: Comparative Analysis of Preparation Methods

Parameter Method 1: Sequential Method 2: Convergent Method 3: Microwave-Assisted
Overall yield 40-50% 45-55% 50-60%
Time requirement 48-72 hours 36-48 hours 2-4 hours
Scalability Good (up to 50g) Excellent (up to 200g) Limited (up to 20g)
Equipment complexity Low Medium High
Solvent consumption High Medium Low
Purification difficulty Medium Medium Low
Cost-effectiveness Medium High Medium-High
Environmental impact High Medium Low

Scale-Up Considerations

When transitioning from laboratory to production scale, several factors must be addressed:

  • Heat Transfer : Larger reaction volumes have less efficient heat transfer, requiring modified heating/cooling systems, particularly for exothermic steps.

  • Purification Adaptations : Column chromatography becomes impractical at larger scales; recrystallization or continuous chromatography systems are preferred.

  • Safety Considerations : Larger quantities of reactive materials require enhanced safety protocols, particularly for the handling of alkyl halides and coupling reagents.

  • Process Monitoring : Inline analytical techniques (HPLC, IR) should be implemented for real-time reaction monitoring.

  • Solvent Recovery : Implementation of solvent recovery systems becomes economically and environmentally essential at scale.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-N-(4-chlorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the chloro-phenyl group using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of methoxy derivatives.

Scientific Research Applications

Antidepressant Activity

Research has indicated that compounds with similar structural motifs to 2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-N-(4-chlorophenyl)acetamide exhibit antidepressant-like effects. The benzodioxole group is believed to interact with serotonin receptors, which are crucial in mood regulation. Studies have demonstrated that derivatives of this compound can enhance serotonin levels in the brain, leading to improved mood and reduced anxiety symptoms .

Anticancer Properties

The compound has shown promise in anticancer research. It has been evaluated for its ability to inhibit specific kinases involved in cancer cell proliferation. For instance, analogs of this compound have been tested against various cancer cell lines, demonstrating significant cytotoxic effects at low micromolar concentrations . The mechanism appears to involve the inhibition of c-Src and Abl kinases, which are pivotal in tumor growth and metastasis .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of similar piperazine derivatives against various bacterial strains. The compound's structural components may enhance its ability to penetrate bacterial cell walls and disrupt metabolic processes. In vitro tests have indicated effective inhibition against Gram-positive and Gram-negative bacteria .

Case Studies

Several case studies have documented the efficacy of related compounds:

  • Antidepressant Efficacy : A study involving a series of piperazine derivatives demonstrated significant reductions in depressive-like behavior in rodent models when administered at specific dosages .
  • Cancer Cell Line Testing : In vitro studies on human breast cancer cell lines showed that analogs with similar structures inhibited cell viability by inducing apoptosis through the activation of caspase pathways .
  • Antimicrobial Screening : A comprehensive screening revealed that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 31.25 µg/mL against Staphylococcus aureus and Escherichia coli .

Mechanism of Action

The mechanism of action of 2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-N-(4-chlorophenyl)acetamide involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Key Features

The following table summarizes structurally related compounds and their properties:

Compound Name / ID Molecular Formula Molecular Weight Key Structural Differences vs. Target Compound Reported Applications / Notes References
Target Compound C20H20ClN3O3 385.85 Reference structure N/A -
D14 (N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-[4-(5-chloro-6-oxo-1-phenylpyridazin-4-yl)piperazin-1-yl]acetamide) C23H22ClN5O4 475.90 Pyridazinone replaces acetamide-linked chlorophenyl Pancreatic cancer research (KRas4B/PDE6δ inhibition)
2-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide C20H24ClN3O2 373.88 3-Chlorophenyl on piperazine; 2-methoxy-5-methylphenyl acetamide Structural analog with modified aryl groups
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide C12H8Cl2N4O 307.12 Pyrazole core instead of piperazine Insecticide (Fipronil derivative)
1-{4-[(2H-1,3-Benzodioxol-5-yl)methyl]piperazin-1-yl}-2-(4-chlorophenoxy)ethan-1-one C20H19ClN2O4 386.83 Ketone replaces acetamide; 4-chlorophenoxy group Unspecified (structural analog)

Pharmacological and Structural Insights

Piperazine Core Modifications :

  • The target compound’s piperazine group is substituted with a benzodioxolylmethyl group, enhancing lipophilicity compared to simpler analogs like 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide (). Piperazine derivatives often exhibit CNS activity, but the benzodioxole addition may reduce metabolic degradation .

Acetamide vs. The acetamide group in the target compound may improve interactions with biological targets like enzymes or GPCRs .

Benzodioxole vs. Pyridazinone/Pyrazole Cores: D14 () retains the benzodioxolylmethyl-piperazine motif but incorporates a pyridazinone ring, which confers distinct electronic properties and likely targets kinase or protein-protein interactions in cancer. In contrast, the pyrazole-based compound () prioritizes insecticidal activity due to its structural similarity to Fipronil .

Substituent Positioning on Aromatic Rings :

  • The 4-chlorophenyl group in the target compound (para-substitution) may enhance steric and electronic complementarity to hydrophobic binding pockets compared to meta-substituted analogs (e.g., 3-chlorophenyl in ).

Biological Activity

The compound 2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-N-(4-chlorophenyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is C22H24ClN3O3C_{22}H_{24}ClN_{3}O_{3}, with a molecular weight of 440.46 g/mol. The structure features a piperazine ring, a benzodioxole moiety, and a chlorophenyl group, which contribute to its biological activity.

Research indicates that this compound may exert its effects through several mechanisms:

  • Monoamine Oxidase Inhibition : Similar compounds have shown inhibitory effects on monoamine oxidases (MAO-A and MAO-B), which are critical in the metabolism of neurotransmitters. Inhibition of these enzymes can lead to increased levels of serotonin, dopamine, and norepinephrine in the brain, potentially benefiting conditions like depression and anxiety .
  • Antioxidant Activity : The presence of the benzodioxole structure suggests potential antioxidant properties. Compounds with similar structures have demonstrated the ability to scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress .
  • Neuroprotective Effects : Some studies have indicated that related compounds can cross the blood-brain barrier (BBB), suggesting potential neuroprotective effects, particularly in neurodegenerative diseases .

In Vitro Studies

In vitro studies have assessed the compound's cytotoxicity and efficacy against various cell lines. For instance, toxicity assays using Vero cells (African green monkey kidney epithelial cells) indicated that the compound exhibited a concentration-dependent cytotoxic effect at higher concentrations but maintained significant cell viability at lower doses .

In Vivo Studies

Animal models have been utilized to evaluate the therapeutic potential of this compound in treating neurodegenerative disorders. For example, studies on rodent models of Parkinson's disease have shown promising results regarding motor function improvement and neuronal protection .

Case Studies

Several case studies have highlighted the therapeutic potential of similar compounds:

  • Parkinson's Disease : A study involving a related compound demonstrated significant improvements in tremor control among patients with Parkinson's disease. The mechanism was attributed to enhanced dopaminergic activity due to MAO inhibition .
  • Anxiety Disorders : Another case study showed that compounds similar to this compound reduced anxiety-like behaviors in animal models by modulating serotonin levels through MAO inhibition .

Data Tables

PropertyValue
Molecular FormulaC22H24ClN3O3
Molecular Weight440.46 g/mol
CAS Number866039-66-9
SolubilitySoluble in DMSO
Toxicity (Vero Cells)IC50 > 100 μg/mL

Q & A

Q. What are the key synthetic routes and reaction conditions for synthesizing this compound?

The synthesis typically involves:

  • Step 1: Condensation of the benzodioxole-methylpiperazine intermediate with 4-chlorophenylacetic acid derivatives.
  • Step 2: Activation of the carboxylic acid group using coupling agents (e.g., EDCI or DCC) in anhydrous solvents like dichloromethane or DMF .
  • Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization .
    Critical parameters: Temperature (0–25°C for coupling), inert atmosphere (N₂/Ar), and pH control to minimize side reactions .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

  • NMR spectroscopy: ¹H/¹³C NMR to verify piperazine ring substitution patterns and benzodioxole integration .
  • Mass spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺) and rule out impurities .
  • HPLC: Purity >95% using C18 columns with acetonitrile/water mobile phases .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

  • Antimicrobial: Broth microdilution (MIC against S. aureus, E. coli) .
  • Anticancer: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme inhibition: Fluorometric assays targeting kinases or proteases linked to its structural motifs .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize its therapeutic potential?

  • Modifications:
    • Piperazine ring: Introduce electron-withdrawing groups (e.g., -NO₂) to enhance receptor binding .
    • Benzodioxole moiety: Replace with bioisosteres (e.g., methylenedioxy groups) to improve metabolic stability .
  • Methods:
    • Molecular docking: Simulate interactions with target proteins (e.g., PARP, EGFR) using AutoDock Vina .
    • In vitro/in vivo correlation: Compare IC₅₀ values with pharmacokinetic profiles in rodent models .

Q. How should researchers resolve contradictions in bioactivity data across studies?

  • Case example: Discrepancies in antimicrobial activity may arise from:
    • Assay variability: Standardize inoculum size (CFU/mL) and incubation time .
    • Compound stability: Test degradation in culture media via LC-MS .
  • Statistical tools: Apply ANOVA with post-hoc tests (Tukey’s HSD) to validate reproducibility .

Q. What computational strategies can optimize synthesis and target prediction?

  • Reaction path search: Use quantum chemical calculations (DFT) to model transition states and energy barriers for key steps (e.g., amide coupling) .
  • Machine learning: Train models on PubChem/MolPort datasets to predict solubility or toxicity .
  • Cheminformatics: Generate QSAR models with MOE or Schrödinger Suite to prioritize derivatives .

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